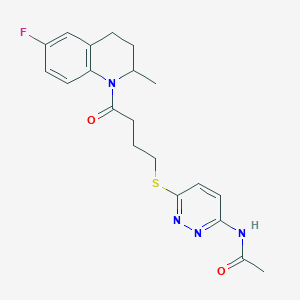
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a compound of interest in various scientific fields due to its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, including the construction of the quinoline and pyridazine rings, followed by the introduction of functional groups. Key reagents and reaction conditions may include various catalysts, solvents, and controlled temperature environments to ensure optimal yields.
Industrial Production Methods: : Industrial production may scale up these synthetic routes, focusing on cost-effective and efficient processes. Optimization of reaction conditions, purification methods, and quality control measures are crucial to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might be facilitated by agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Various substitution reactions can occur, particularly at the fluorine and quinoline positions, using halogens or other nucleophiles.
Common Reagents and Conditions: : These reactions often require specific reagents like bases or acids to catalyze the reactions, along with specific temperature and pressure conditions to optimize the results.
Major Products: : The major products from these reactions vary depending on the reaction type but can include oxidized or reduced forms of the original compound or substituted derivatives with different functional groups.
Applications De Recherche Scientifique
In Chemistry: : This compound can serve as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
In Biology and Medicine: : It has potential as a pharmacophore in the design of new drugs, particularly in targeting specific enzymes or receptors involved in disease pathways.
In Industry: : Beyond pharmaceuticals, it could be used in the creation of specialty chemicals or advanced materials with unique properties.
Mécanisme D'action
The mechanism by which N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. These interactions can lead to various pharmacological effects, making it a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Compared to other similar heterocyclic compounds, N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide stands out due to its specific combination of quinoline and pyridazine rings, as well as the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Similar Compounds
Quinoline Derivatives: : Compounds with a similar quinoline backbone but lacking the pyridazine ring.
Pyridazine Derivatives: : Compounds that have the pyridazine ring but differ in other substituents.
Fluorinated Compounds: : Other compounds with a fluorine atom, providing unique electronic properties.
So, what else are you curious about this compound? Or do you want to dive into another topic?
Propriétés
IUPAC Name |
N-[6-[4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-13-5-6-15-12-16(21)7-8-17(15)25(13)20(27)4-3-11-28-19-10-9-18(23-24-19)22-14(2)26/h7-10,12-13H,3-6,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLVDGDEIGIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CCCSC3=NN=C(C=C3)NC(=O)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














